![molecular formula C27H34N2O2 B14211054 2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) CAS No. 827602-44-8](/img/structure/B14211054.png)
2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in enhancing the oxidation stability of rubber and plastic products . The compound’s unique structure, which includes a pyridazine ring and tert-butyl groups, contributes to its effectiveness as an antioxidant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) typically involves the condensation of pyridazine derivatives with 6-tert-butyl-4-methylphenol under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two phenolic units .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, where the reactants are mixed in precise proportions and subjected to controlled temperatures and pressures. The product is then purified through crystallization or distillation to achieve the desired purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2’-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) has a wide range of scientific research applications:
Wirkmechanismus
The antioxidant properties of 2,2’-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) are primarily due to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals. This process prevents the oxidation of other molecules and protects materials from oxidative degradation. The compound’s molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant with similar properties but lacks the pyridazine ring.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Similar structure but different substitution pattern on the phenolic rings.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Contains additional tert-butyl groups, providing enhanced steric hindrance and stability.
Uniqueness
The presence of the pyridazine ring in 2,2’-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol) distinguishes it from other similar compounds. This structural feature enhances its antioxidant properties and makes it more effective in certain applications, particularly in environments with high oxidative stress .
Eigenschaften
CAS-Nummer |
827602-44-8 |
|---|---|
Molekularformel |
C27H34N2O2 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)-pyridazin-3-ylmethyl]-4-methylphenol |
InChI |
InChI=1S/C27H34N2O2/c1-16-12-18(24(30)20(14-16)26(3,4)5)23(22-10-9-11-28-29-22)19-13-17(2)15-21(25(19)31)27(6,7)8/h9-15,23,30-31H,1-8H3 |
InChI-Schlüssel |
MBDKTNSERSSLHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=NN=CC=C2)C3=C(C(=CC(=C3)C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


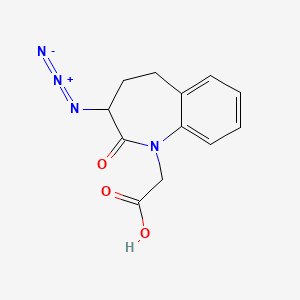
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester](/img/structure/B14210978.png)
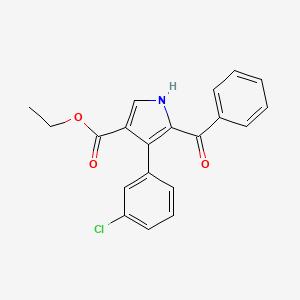
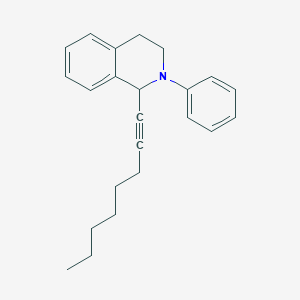
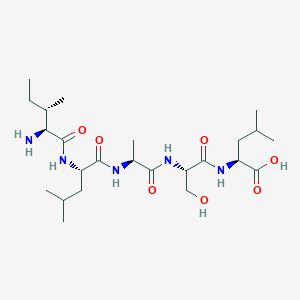
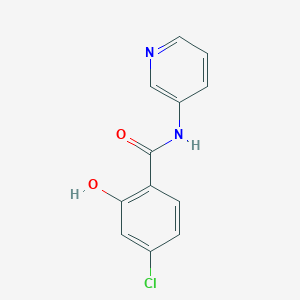
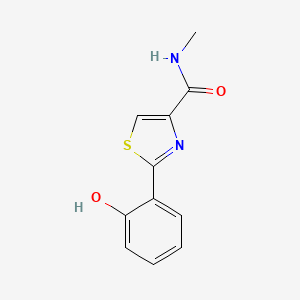
![N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14211008.png)
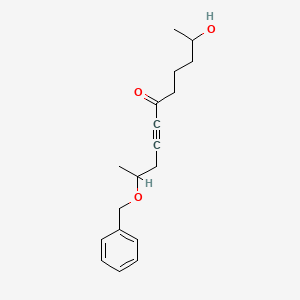
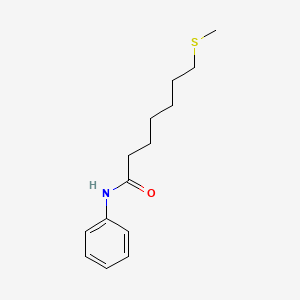
![3-[(1-Cyanocyclopentyl)amino]propane-1-sulfonic acid](/img/structure/B14211018.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-oxopropanamide](/img/structure/B14211023.png)
![1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14211036.png)

